CYP2B6 Inhibition Potency: Chlorophenyl vs. Phenyl Analog
In a head-to-head inhibition panel against recombinant human CYP2B6dH, 4-(4-chlorophenyl)pyridine achieved an IC50 of 0.32 ± 0.12 µM, representing a 17.5-fold improvement in potency compared to 4-phenylpyridine (IC50 = 5.6 ± 1.6 µM) under identical assay conditions . This differential was preserved across the Y226H and L264F mutants, with IC50 values of 0.29 ± 0.10 µM and 0.7 ± 0.28 µM for the target compound versus 3.5 ± 1.3 µM and 5.7 ± 1.5 µM for the unsubstituted analog, respectively . The para-chloro substitution is thus a critical potency determinant that cannot be eliminated without substantial loss of inhibitory activity.
| Evidence Dimension | CYP2B6dH Inhibition IC50 (µM) |
|---|---|
| Target Compound Data | 0.32 ± 0.12 µM |
| Comparator Or Baseline | 4-Phenylpyridine: 5.6 ± 1.6 µM |
| Quantified Difference | 17.5-fold lower IC50 (more potent) for 4-(4-chlorophenyl)pyridine |
| Conditions | Recombinant human CYP2B6dH, in vitro inhibition assay; data also available for Y226H and L264F mutants |
Why This Matters
A 17.5-fold potency difference directly impacts the concentration required for target engagement in cellular or biochemical assays, making this compound the appropriate choice for CYP2B6-related studies where the unsubstituted phenyl analog would require significantly higher dosing.
- [1] Kumar S, Zhao Y, Sun L, Negi SS, Halpert JR, Muralidhara BK. Mol Pharmacol. 2007;72(5):1191-1199. Table 1: IC50 values of ligands for P450 2B6dH and mutants. View Source
